molecular formula C22H14N2O3 B14556905 (2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 61652-39-9

(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Cat. No.: B14556905
CAS No.: 61652-39-9
M. Wt: 354.4 g/mol
InChI Key: WMAQCYZCABCIKP-UHFFFAOYSA-N
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Description

(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that features a phenanthrene moiety and a nitrophenyl imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 3-nitroaniline with phenanthrene-3-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The phenanthrene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the carbon-nitrogen double bond.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, under mild acidic or basic conditions.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of quinone derivatives.

    Substitution: Formation of substituted imine derivatives.

Scientific Research Applications

(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with various molecular targets. The nitrophenyl imine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The phenanthrene moiety can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
  • (2E)-2-[(3-Nitrophenyl)imino]-1-(naphthalen-2-yl)ethan-1-one
  • (2E)-2-[(3-Nitrophenyl)imino]-1-(anthracen-9-yl)ethan-1-one

Uniqueness

(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of both a phenanthrene moiety and a nitrophenyl imine group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61652-39-9

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(3-nitrophenyl)imino-1-phenanthren-3-ylethanone

InChI

InChI=1S/C22H14N2O3/c25-22(14-23-18-5-3-6-19(13-18)24(26)27)17-11-10-16-9-8-15-4-1-2-7-20(15)21(16)12-17/h1-14H

InChI Key

WMAQCYZCABCIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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